molecular formula C7H7ClF4N2 B2449950 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride CAS No. 2375262-15-8

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride

Cat. No.: B2449950
CAS No.: 2375262-15-8
M. Wt: 230.59
InChI Key: LNMORQLLIQGQLN-UHFFFAOYSA-N
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Description

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H7ClF4N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tetrafluoroethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity .

Properties

IUPAC Name

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-6(7(9,10)11)4-1-2-5(12)13-3-4;/h1-3,6H,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMORQLLIQGQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-aminopyridine with tetrafluoroethylene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride. Research indicates that fluorinated pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain trifluoromethyl pyrimidine derivatives showed promising anticancer activity against prostate cancer (PC3) and leukemia (K562) cell lines at concentrations as low as 5 µg/ml. The inhibition rates varied, with some compounds achieving over 60% inhibition compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineInhibition Rate (%)
5aPC354.94
5bK56237.80
5cHela48.25
5dA54940.78

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has been explored for enhancing material properties. Fluorinated polymers are known for their chemical resistance and thermal stability. For example, studies suggest that polymers modified with tetrafluoroethyl groups exhibit improved hydrophobicity and reduced surface energy, making them suitable for applications in coatings and membranes .

Agrochemicals

Pesticidal Properties

The compound has also been evaluated for its potential use in agrochemicals. Research indicates that fluorinated pyridine derivatives can possess insecticidal and antifungal activities. A study reported that certain trifluoromethyl pyrimidine derivatives exhibited notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of traditional fungicides . This suggests that compounds derived from or related to this compound could serve as effective alternatives in pest management strategies.

Table 2: Antifungal Activity of Pyridine Derivatives

CompoundPathogenInhibition Rate (%)
5eBotrytis cinerea96.76
5fSclerotinia sclerotiorum82.73
5gPhomopsis sp.60.48

Mechanism of Action

The mechanism of action of 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrafluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced stability. These properties make it distinct from other pyridine derivatives and contribute to its specific applications in research and industry .

Biological Activity

5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is a chemical compound that has attracted attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H7ClF4N2C_7H_7ClF_4N_2, with a molecular weight of approximately 230.59 g/mol. The compound features a pyridine ring substituted with a tetrafluoroethyl group, which enhances its lipophilicity and metabolic stability in biological systems.

The biological activity of this compound is primarily attributed to its structural components:

  • Pyridine Ring : Known for its role in medicinal chemistry, pyridine derivatives often act as enzyme inhibitors or receptor modulators.
  • Tetrafluoroethyl Group : This substituent enhances the compound's binding affinity to biological targets by increasing lipophilicity and stability.

Enzyme Interaction Studies

Interaction studies involving this compound are essential for understanding its pharmacological potential. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or signal transduction mechanisms. Further research is necessary to elucidate these interactions and their implications for drug design.

Pharmacological Implications

Research indicates that fluorinated compounds like this compound often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. This enhancement may result from increased metabolic stability and improved bioavailability .

Potential Applications

Given its structural characteristics and preliminary findings on biological activity:

  • Pharmaceutical Development : There is potential for this compound in developing new drugs targeting various diseases due to its enzyme inhibitory properties.
  • Material Science : Its unique chemical properties may also find applications in creating advanced materials with specific functionalities.

Q & A

Q. What are the recommended synthetic routes for 5-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride?

The synthesis typically involves fluorinated pyridine precursors. A common approach includes:

  • Step 1 : Nucleophilic substitution on pentafluoropyridine derivatives using tetrafluoroethylating agents (e.g., 1,2,2,2-tetrafluoroethyl iodide) under anhydrous conditions .
  • Step 2 : Introduction of the amine group via catalytic hydrogenation or reductive amination, followed by hydrochloride salt formation using HCl in ethanol .
  • Key Considerations : Use of inert atmospheres (argon/nitrogen) to prevent hydrolysis of fluorinated intermediates. Yields depend on reaction time, temperature, and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substitution patterns and fluorine environments. 13C^{13}\text{C} NMR aids in verifying the pyridine ring structure .
  • HPLC-MS : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and mass spectrometry for purity assessment (>98%) and molecular ion detection (e.g., [M+H]+^+ at m/z 243.05) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the hydrochloride salt form .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : As a fluorinated building block for kinase inhibitors or receptor modulators, leveraging the electron-withdrawing tetrafluoroethyl group to enhance binding affinity .
  • Materials Science : Investigation of its thermal stability (TGA/DSC) for fluoropolymer precursors .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to minimize side reactions. Evidence suggests Pd/C in THF improves amine group introduction efficiency by ~20% .
  • Purification : Use column chromatography with silica gel or preparative HPLC to isolate high-purity hydrochloride salts. Gradient elution (water/acetonitrile with 0.1% TFA) is effective .

Q. How should researchers address contradictions in biological activity data?

Discrepancies may arise from:

  • Assay Variability : Validate results across multiple models (e.g., cell-free vs. cell-based kinase assays) .
  • Impurity Profiles : Compare batches using HPLC-MS to rule out confounding effects from byproducts (e.g., dehalogenated derivatives) .
  • Dose-Response Curves : Ensure linearity in activity across concentrations (e.g., IC50_{50} values in nM range) .

Q. What computational methods support the study of this compound’s reactivity?

  • DFT Calculations : Model nucleophilic substitution barriers and fluorine’s inductive effects on the pyridine ring’s electron density .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to predict binding modes .

Q. How does the hydrochloride salt form influence stability and solubility?

  • Stability : The salt form enhances hygroscopicity; store under desiccation (≤ -20°C). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
  • Solubility : Improved aqueous solubility (≥50 mg/mL in PBS) compared to the free base, critical for in vivo studies .

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